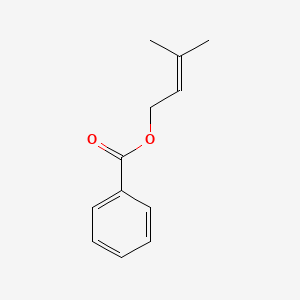

Benzoato de Prenilo

Descripción general

Descripción

Prenyl benzoate belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Prenyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl benzoate is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Función Enzimática y Metabolismo

El benzoato de prenilo participa en el proceso de prenilación, una modificación postraduccional que es crucial para el correcto funcionamiento de diversas enzimas. Esta modificación afecta al metabolismo primario y secundario dentro de los organismos. Las preniltransferasas, que catalizan la transferencia de grupos prenilo a los aceptores, desempeñan un papel importante en este proceso, contribuyendo a la diversidad estructural y biológica de los compuestos .

Potencial Farmacológico

La prenilación de metabolitos secundarios, como los alcaloides del indol y los flavonoides, a menudo da como resultado compuestos con prometedoras actividades biológicas y farmacológicas. El this compound, a través de su participación en estas vías, puede contribuir al desarrollo de nuevos agentes terapéuticos con propiedades anticancerígenas, antiespasmódicas, antibacterianas y antiinflamatorias .

Modificación de Proteínas

En las células eucariotas, la prenilación es una modificación común que implica la unión de unidades isoprenoides como el farnesilo o el geranilgeranilo a las proteínas. Esta modificación es esencial para las interacciones proteína-proteína y para el anclaje de proteínas a las membranas celulares. El this compound podría utilizarse para estudiar estas modificaciones y sus implicaciones para la señalización celular y las enfermedades .

Aplicaciones Biotecnológicas

Las reacciones de prenilación, facilitadas por compuestos como el this compound, tienen aplicaciones potenciales en biotecnología. Por ejemplo, se pueden utilizar en estrategias de inmovilización de proteínas para aplicaciones de diagnóstico, incluyendo inmunoensayos y técnicas de Resonancia de Plasmones Superficiales (SPR) .

Industria del Aroma y la Fragancia

El this compound tiene usos funcionales en la industria del aroma y la fragancia debido a su olor tipo bálsamico. Se puede utilizar en la formulación de perfumes, productos perfumados y en agentes aromatizantes .

Diversificación de Productos Naturales

La diversidad estructural de los productos naturales se ve enormemente aumentada por la prenilación. El this compound desempeña un papel en la modificación de los flavonoides, que pueden sufrir transformaciones adicionales como la oxidación y la ciclación, dando lugar a nuevos compuestos con variadas actividades biológicas .

Mecanismo De Acción

Target of Action

Prenyl benzoate primarily targets proteins in eukaryotic cells . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains . This post-translational modification is essential for the functionality of these proteins .

Mode of Action

Prenyl benzoate interacts with its targets by attaching a prenyl group to them, a process known as prenylation . This attachment is a universal covalent post-translational modification found in all eukaryotic cells . The prenylation of proteins is important for protein-protein binding and is crucial for the anchoring of proteins to the cell membrane .

Biochemical Pathways

Prenyl benzoate affects the isoprenoid synthesis pathway . The prenyl groups are then conjugated to target motifs by prenyltransferases, which are key enzymes in this pathway . This process plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .

Pharmacokinetics

It is known that prenyltransferases, which are involved in the prenylation process, can catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . This suggests that the bioavailability of prenyl benzoate may depend on the presence and activity of these enzymes.

Result of Action

The result of prenyl benzoate’s action is the modification of proteins, which can influence their function and localization . Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .

Action Environment

The action of prenyl benzoate can be influenced by environmental factors. For instance, the presence and activity of prenyltransferases, which are crucial for the prenylation process, can vary depending on the cellular environment . Additionally, prenyl benzoate is used as a flavor and fragrance agent , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Prenyl benzoate, like other prenylated compounds, plays a role in biochemical reactions. The prenyl group enhances the lipophilicity of the molecule, which can improve its interaction with membranes and its bioavailability

Cellular Effects

They have a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .

Molecular Mechanism

Prenylation, the process of adding a prenyl group to a molecule, is catalyzed by prenyltransferases . These enzymes transfer prenyl moieties from different prenyl donors to various acceptors, contributing significantly to the structural and biological diversity of natural products .

Metabolic Pathways

Prenyl benzoate is likely involved in the metabolic pathways of prenylated compounds. Prenyltransferases, which catalyze the prenylation process, play a key role in these pathways

Propiedades

IUPAC Name |

3-methylbut-2-enyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVWRXWYYVMFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047131 | |

| Record name | 3-Methyl-2-butenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016-1.025 | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5205-11-8 | |

| Record name | Prenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-butenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is prenyl benzoate used in the synthesis of compounds with potential pharmaceutical applications?

A1: Prenyl benzoate serves as a crucial building block in synthesizing gem-difluoro analogs of monoterpenes, particularly those resembling linalool and geraniol []. These fluorinated analogs hold promise in pharmaceutical research due to the impact of fluorine substitution on a molecule's metabolic stability and lipophilicity.

Q2: Can you explain the role of prenyl benzoate in the synthesis of 4,4-difluoroterpenes?

A2: Prenyl benzoate reacts with 1,1-difluoro-2-trimethylsilyoxypropene, an enol silyl ether, in the presence of a catalyst to yield 3,3-difluoro-6-methylhept-5-en-2-one []. This compound acts as a key intermediate in the multi-step synthesis of 4,4-difluoroterpenes.

Q3: The research mentions the formation of regioisomers during prenylation. Can you elaborate on this?

A3: During the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one, the reaction of prenyl benzoate with the enol silyl ether results in a 9:1 mixture of regioisomers []. This means the prenyl group adds to the enol silyl ether at two different positions, with one isomer being favored over the other.

Q4: The research highlights the importance of substrate selectivity in epoxidation reactions. How does prenyl benzoate contribute to understanding this concept?

A4: Prenyl benzoate is utilized as a reference substrate in epoxidation studies employing metalloporphyrin and metallosalen catalysts [, ]. By comparing the reactivity of prenyl benzoate, a non-binding substrate, with that of substrates designed to bind to the catalysts, researchers can assess the selectivity of these catalysts for specific substrates.

Q5: What can be learned about catalyst design from studies using prenyl benzoate as a substrate?

A5: Research using prenyl benzoate demonstrates that incorporating binding groups into metalloporphyrin and metallosalen catalysts can significantly enhance substrate selectivity [, ]. These binding groups allow the catalyst to preferentially bind and react with specific substrates, mimicking the selectivity observed in enzymatic reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)